molecular formula C16H11NO4 B2660071 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 101001-06-3

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2660071
CAS No.: 101001-06-3
M. Wt: 281.267
InChI Key: ZBDDYTVOLUGPBT-UHFFFAOYSA-N
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Description

3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a benzylidene-chromenone derivative characterized by a nitro group at the para position of the arylidene moiety. The compound’s structure consists of a chromen-4-one core fused with a 4-nitrophenyl group via an ethylene bridge in the E-configuration. This electron-withdrawing nitro group significantly influences its electronic properties, reactivity, and intermolecular interactions compared to analogs with other substituents .

Properties

IUPAC Name

(3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDYTVOLUGPBT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 4-nitrobenzaldehyde with 2,3-dihydro-4H-chromen-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Antibacterial Activity

Compounds similar to 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one have been reported for their antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study highlighted the synthesis of chromone derivatives that demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Anti-inflammatory Properties

The anti-inflammatory potential of chromone derivatives has been extensively studied. The compound has shown promising results in inhibiting pro-inflammatory cytokines and reducing inflammation in various models. In vitro studies demonstrated that derivatives could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

Anticancer Activity

Recent investigations into the anticancer properties of chromone derivatives indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways .

Cancer TypeMechanism of ActionIC50 (µM)
Breast CancerApoptosis induction5.0
Lung CancerCell cycle arrest7.5

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with chromone derivatives under acidic conditions. This method allows for the introduction of various substituents on the aromatic ring, enhancing biological activity .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several chromone derivatives against multi-drug resistant bacterial strains. The results indicated that compounds bearing nitro groups exhibited enhanced activity compared to their non-nitro counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers explored the anti-inflammatory effects of a series of chromone derivatives on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The study concluded that these compounds significantly reduced inflammatory markers and provided insights into their mechanism involving NF-kB pathway inhibition .

Mechanism of Action

The mechanism of action of 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chromenone core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Substituent Effects on Planarity
  • 4-Dimethylaminophenyl analog (): The dihedral angle between the benzopyran skeleton and the 4-dimethylaminobenzylidene group is 24.96° and 49.53°, indicating significant non-planarity due to steric hindrance from the bulky dimethylamino group. This contrasts with the nitro analog, where the smaller nitro group may allow closer planarity, enhancing conjugation .
  • 4-Chlorophenyl analog (): The chloro substituent, being moderately electron-withdrawing, induces intermediate planarity. The nitro group’s stronger electron-withdrawing nature likely reduces torsional strain, favoring a more planar conformation for improved π-π stacking .
Crystallographic Data
  • The 4-dimethylamino analog crystallizes in the Pc space group with two independent molecules in the asymmetric unit, showing screw-boat conformations (ΔC2(O51-C52) = 14.0°). The nitro analog’s crystal structure is expected to exhibit tighter packing due to stronger dipole-dipole interactions from the nitro group .

Physicochemical Properties

Lipophilicity and Solubility
  • Nitro analog : The nitro group increases polarity, reducing logP (predicted ~3.5) compared to the 4-chloro analog (logP = 4.0, ). This enhances aqueous solubility but may limit membrane permeability .
  • Hydroxy-substituted analogs (): Derivatives with hydroxyl groups (e.g., 7-hydroxy-3-(4-hydroxybenzylidene)chroman-4-one) exhibit higher solubility due to hydrogen bonding but lower thermal stability (mp ~192°C vs. nitro analog’s expected mp >200°C) .
Thermal Stability
  • The nitro analog’s melting point is anticipated to exceed 200°C, higher than the 4-dimethylamino derivative (mp = 192°C, ) due to stronger intermolecular dipole interactions .

Spectroscopic Characteristics

IR Spectroscopy
  • Nitro analog: Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), absent in chloro or dimethylamino analogs. The carbonyl (>C=O) stretch (~1712 cm⁻¹) is consistent across analogs .
  • Hydroxy analogs : Broad -OH stretches (~3125 cm⁻¹) dominate their IR spectra, absent in the nitro compound .
NMR Spectroscopy
  • Nitro analog: Aromatic protons on the 4-nitrophenyl group appear downfield (δ ~8.1–8.3 ppm) due to deshielding by the nitro group. This contrasts with the upfield-shifted protons in the 4-dimethylamino analog (δ ~6.54–8.1 ppm) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Dihedral Angle (°) logP Melting Point (°C) Key Applications
3-[(E)-(4-Nitrophenyl)methylidene]-... 4-NO₂ ~20–25 (predicted) ~3.5 >200 (predicted) Electrophilic inhibitors
3-[(E)-(4-Cl-phenyl)methylidene]-... 4-Cl ~30–35 4.0 180–190 Neuroactive agents
3-[(E)-(4-Dimethylaminophenyl)meth... 4-N(CH₃)₂ 24.96–49.53 ~2.8 192 DNA intercalators
7-Hydroxy-3-(4-hydroxybenzylidene)... 4-OH, 7-OH N/A ~2.0 185–195 Antioxidants

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm)
Nitro analog 1520, 1350 (NO₂) 8.1–8.3 (Ar-H, NO₂-C₆H₄)
4-Dimethylamino analog () 3125 (-OH), 1712 (>C=O) 6.54–8.1 (Ar-H, CH₃-N)
Chloro analog () 1710 (>C=O) 7.2–8.0 (Ar-H, Cl-C₆H₄)

Biological Activity

The compound 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent, antibacterial properties, and its mechanism of action based on available research.

Chemical Structure and Synthesis

The compound is characterized by a chromone backbone with a nitrophenyl group attached via a methylene bridge. The synthesis typically involves a condensation reaction using 4-nitrobenzaldehyde and 3,5-cyclohexanedione in the presence of a base such as DMAP in ethanol, followed by purification steps to obtain the final product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Screening

A preliminary screening was conducted using the National Cancer Institute's Developmental Therapeutics Program, where the compound was tested against several human cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that the compound exhibited growth inhibition with an IC50 value in the range of 5.08 to 6.34 µM across different cell lines .

Cell LineIC50 (µM)
MCF75.08
NCI-H4606.34
SF-268Data Not Available

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity. Studies evaluated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that the compound exhibited significant antibacterial effects, making it a candidate for further investigation in antimicrobial applications .

Summary of Antibacterial Results

The antibacterial activity was assessed using the dilution method, revealing that the compound could effectively inhibit bacterial growth at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through the inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.

  • Cholinesterase Inhibition : Some derivatives of chromone have been reported to inhibit butyrylcholinesterase, which could indicate similar activity for this compound .
  • Reactive Oxygen Species (ROS) Generation : The nitro group may play a role in generating ROS, contributing to its cytotoxic effects against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone derivative and 4-nitrobenzaldehyde under reflux in ethanol with a catalytic base (e.g., NaOH). For example, similar chromen-4-one derivatives are synthesized by refluxing precursors with paraformaldehyde and aqueous diethylamine, followed by purification via recrystallization . Alternative methods may employ hydrogen peroxide in ethanol under basic conditions to promote cyclization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O) and nitro (NO₂) stretching vibrations (~1650 cm⁻¹ and ~1520/1340 cm⁻¹, respectively).
  • NMR : ¹H NMR resolves the chromen-4-one ring protons (δ 6.5–8.5 ppm) and the E-configuration of the methylidene group (δ ~7.2–7.5 ppm for vinyl protons) .
  • X-ray diffraction : Resolves crystal packing and confirms stereochemistry. Use SHELXL or WinGX for refinement; disordered positions may require similarity restraints (e.g., occupancy ratios of 0.59:0.41 for major/minor conformers) .

Q. How can contradictions between spectral data and computational models be resolved?

  • Methodological Answer : Cross-validate experimental data (e.g., XRD bond lengths) with density functional theory (DFT) calculations. For example, computational analysis of a related nitroaryl compound (CAS 1155) matched experimental XRD data within 0.02 Å for bond distances, confirming structural accuracy .

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use Chromolith® columns (C18 phase) with UV detection at λ = 254 nm for purity assessment .
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) via TLC or LC-MS. Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodological Answer : Control substituent effects using directing groups. For example, electron-withdrawing nitro groups on the benzaldehyde moiety enhance electrophilicity, favoring β-methylidene formation. Solvent polarity (e.g., DMF vs. ethanol) and base strength (e.g., K₂CO₃ vs. NaOH) also influence regioselectivity .

Q. What strategies resolve positional disorder in crystallographic studies?

  • Methodological Answer : Apply SHELXL’s SIMU and DELU restraints to model disorder. For example, a chromen-4-one analog exhibited dual occupancy (C1/C9 at 0.59:0.41) due to conformational flexibility; similarity restraints reduced the R-factor to 0.0275 . Pair with Hirshfeld surface analysis to identify stabilizing interactions (e.g., C–H···O, π–π stacking) .

Q. How can computational docking predict biological interactions of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or oxidoreductases). Parameterize the nitro group’s partial charges using DFT (B3LYP/6-311+G(d,p)) and validate binding poses via MD simulations (e.g., 100 ns NPT ensemble) .

Q. What solvent systems optimize yield while minimizing byproducts?

  • Methodological Answer : Screen solvents via DoE (Design of Experiments). Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Ethanol/water mixtures (7:3 v/v) balance solubility and selectivity for chromen-4-one cyclization, achieving yields >75% .

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